molecular formula C33H30O6 B1649316 Dracoflavan C1 CAS No. 194794-49-5

Dracoflavan C1

Cat. No.: B1649316
CAS No.: 194794-49-5
M. Wt: 522.6 g/mol
InChI Key: ZFQBRLKTMULEGI-WLMIVILTSA-N
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Description

Dracoflavan C1 is a flavonoid compound isolated from the resin known as “Dragon’s Blood,” which is derived from the fruit of the Daemonorops draco tree. This compound is part of a group of flavonoids that have been identified for their potential medicinal properties, particularly in traditional Chinese medicine. This compound is known for its complex structure, which includes multiple aromatic rings and hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dracoflavan C1 involves several steps, starting with the extraction of the resin from the Daemonorops draco tree. The resin is then subjected to various chromatographic techniques to isolate the specific flavonoid compounds. The synthetic route typically involves:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Dracoflavan C1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dracoflavan C1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in treating conditions such as diabetes and cardiovascular diseases.

    Industry: Utilized in the development of natural health products and supplements

Mechanism of Action

The mechanism of action of Dracoflavan C1 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Dracoflavan C1 is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQBRLKTMULEGI-WLMIVILTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@]3(C[C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941233
Record name 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194794-49-5
Record name Dracoflavan C1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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